Cas no 381679-24-9 (2-Acetamido-5-bromo-3-nitropyridine)
2-Acetamido-5-bromo-3-nitropyridine Chemical and Physical Properties
Names and Identifiers
-
- N-(5-Bromo-3-nitropyridin-2-yl)acetamide
- 2-Acetamido-5-bromo-3-nitropyridine
- Acetamide, N-(5-bromo-3-nitro-2-pyridinyl)-
- CS-0083369
- DTXSID20382678
- EU-0007022
- A873912
- AKOS001626651
- SR-01000452655
- SR-01000452655-1
- 381679-24-9
- MFCD00770745
- BS-23678
- DB-364523
- STK763396
-
- MDL: MFCD00770745
- Inchi: 1S/C7H6BrN3O3/c1-4(12)10-7-6(11(13)14)2-5(8)3-9-7/h2-3H,1H3,(H,9,10,12)
- InChI Key: DHYOFFIZCYGNSE-UHFFFAOYSA-N
- SMILES: BrC1=CN=C(C(=C1)[N+](=O)[O-])NC(C)=O
Computed Properties
- Exact Mass: 258.95900
- Monoisotopic Mass: 258.959254
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 243
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 87.8
- XLogP3: 1.4
Experimental Properties
- Density: 1.808
- Boiling Point: 423.5°Cat760mmHg
- Flash Point: 209.9°C
- Refractive Index: 1.656
- PSA: 87.81000
- LogP: 2.30690
2-Acetamido-5-bromo-3-nitropyridine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Acetamido-5-bromo-3-nitropyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A143050-1g |
2-Acetamido-5-bromo-3-nitropyridine |
381679-24-9 | 1g |
$ 90.00 | 2022-06-08 | ||
| TRC | A143050-5g |
2-Acetamido-5-bromo-3-nitropyridine |
381679-24-9 | 5g |
$ 350.00 | 2022-06-08 | ||
| TRC | A143050-25g |
2-Acetamido-5-bromo-3-nitropyridine |
381679-24-9 | 25g |
$ 1385.00 | 2022-06-08 | ||
| Chemenu | CM170562-5g |
N-(5-Bromo-3-nitropyridin-2-yl)acetamide |
381679-24-9 | 95% | 5g |
$284 | 2021-08-05 | |
| Chemenu | CM170562-5g |
N-(5-Bromo-3-nitropyridin-2-yl)acetamide |
381679-24-9 | 95% | 5g |
$368 | 2023-02-18 | |
| Matrix Scientific | 091730-1g |
N-(5-Bromo-3-nitropyridin-2-yl)acetamide, 95+% |
381679-24-9 | 95+% | 1g |
$265.00 | 2023-09-08 | |
| Matrix Scientific | 091730-5g |
N-(5-Bromo-3-nitropyridin-2-yl)acetamide, 95+% |
381679-24-9 | 95+% | 5g |
$706.00 | 2023-09-08 | |
| Alichem | A029184471-5g |
N-(5-Bromo-3-nitropyridin-2-yl)acetamide |
381679-24-9 | 95% | 5g |
$400.00 | 2023-09-02 | |
| TRC | A143050-1000mg |
2-Acetamido-5-bromo-3-nitropyridine |
381679-24-9 | 1g |
$ 110.00 | 2023-04-19 | ||
| TRC | A143050-5000mg |
2-Acetamido-5-bromo-3-nitropyridine |
381679-24-9 | 5g |
$ 425.00 | 2023-04-19 |
2-Acetamido-5-bromo-3-nitropyridine Suppliers
2-Acetamido-5-bromo-3-nitropyridine Related Literature
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
Additional information on 2-Acetamido-5-bromo-3-nitropyridine
Comprehensive Overview of 2-Acetamido-5-bromo-3-nitropyridine (CAS No. 381679-24-9): Properties, Applications, and Industry Insights
2-Acetamido-5-bromo-3-nitropyridine (CAS No. 381679-24-9) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This nitropyridine derivative features a unique molecular structure combining acetamido, bromo, and nitro functional groups, making it a versatile intermediate for synthesizing complex bioactive molecules. Its CAS number 381679-24-9 serves as a critical identifier for researchers sourcing high-purity materials for drug discovery pipelines.
The compound's structural motif aligns with current trends in small-molecule drug development, particularly in kinase inhibitor design and antimicrobial agents. Recent literature highlights its utility in creating targeted therapeutics for resistant infections, addressing one of the WHO's priority health challenges. The bromine substitution at the 5-position enables diverse cross-coupling reactions, while the 3-nitro group facilitates further functionalization – properties that answer frequent search queries about "modifiable pharmaceutical intermediates."
Analytical characterization of 2-Acetamido-5-bromo-3-nitropyridine reveals exceptional stability under standard laboratory conditions, with melting point data (typically 178-182°C) frequently cited in technical forums. This thermal stability makes it preferable for multi-step synthetic routes, a topic generating substantial discussion in process chemistry circles. The compound's solubility profile – sparingly soluble in water but readily dissolved in polar aprotic solvents – matches requirements for modern high-throughput screening platforms.
In material science applications, this nitrogen-containing heterocycle demonstrates potential as a building block for organic electronic materials, responding to growing interest in sustainable semiconductors. Patent analyses show increasing incorporation of CAS 381679-24-9 derivatives in light-emitting diode (LED) technologies, particularly for blue-emitting layers where electron transport properties are crucial. Such applications address trending searches about "eco-friendly display technologies."
Quality control protocols for 2-Acetamido-5-bromo-3-nitropyridine emphasize HPLC purity thresholds (>98%), reflecting industry standards for GMP-compliant intermediates. Analytical method development for this compound frequently appears in chromatography forums, with particular focus on resolving positional isomers – a common challenge noted in research queries. The compound's distinct UV-Vis spectrum (λmax ~320 nm) provides reliable quality verification, important for laboratories implementing quality-by-design principles.
Emerging applications in bioconjugation chemistry leverage the compound's reactive sites for creating antibody-drug conjugates (ADCs), a hot topic in oncology research. The acetamido group offers orthogonal reactivity for linker attachment, while the aromatic bromine enables subsequent click chemistry modifications – features frequently searched in connection with "next-generation biotherapeutics." This dual functionality positions the compound as valuable for developing precision medicine platforms.
Environmental fate studies of 381679-24-9 indicate favorable biodegradation profiles compared to persistent halogenated compounds, addressing regulatory concerns about green chemistry principles. Computational modeling predicts low bioaccumulation potential, making it attractive for sustainable manufacturing initiatives – a key consideration in pharmaceutical industry ESG reports. These characteristics respond to growing searches for "environmentally benign synthetic building blocks."
The global market for 2-Acetamido-5-bromo-3-nitropyridine reflects increasing demand from contract research organizations, with supply chain analyses showing 18% annual growth in cGMP-grade material. This trend correlates with rising investment in fragment-based drug discovery, where such privileged scaffolds are invaluable. Storage recommendations (2-8°C under inert atmosphere) and handling precautions align with standard laboratory protocols for air-sensitive reagents.
Recent synthetic methodology publications describe novel microwave-assisted routes to CAS 381679-24-9, achieving 85% yield improvements over conventional methods – a response to industry needs for energy-efficient synthesis. These advancements feature prominently in searches about "process intensification techniques." The compound's crystalline form exhibits excellent batch-to-batch reproducibility, critical for regulatory filings and a frequent discussion point in pre-formulation studies.
In conclusion, 2-Acetamido-5-bromo-3-nitropyridine represents a strategically important chemical entity with expanding applications across therapeutic development and advanced materials. Its structural versatility and well-characterized properties continue to make it a focus of innovation in multiple research domains, from medicinal chemistry to sustainable electronics. The compound's growing prominence underscores the importance of reliable sourcing and rigorous analytical characterization in modern chemical research and development.
381679-24-9 (2-Acetamido-5-bromo-3-nitropyridine) Related Products
- 62194-74-5(Ethanediamide, N-(3-nitro-2-pyridinyl)-N'-(5-nitro-2-pyridinyl)-)
- 61963-80-2(Acetamide, N-[4-[(3-nitro-2-pyridinyl)amino]phenyl]-)
- 914223-24-8(N-(4-bromo-5-methyl-6-nitrophenyl)acetamide)
- 79371-44-1(N-(3-nitropyridin-2-yl)acetamide)
- 88369-69-1(Acetamide, N-(2-bromophenyl)-N-(3-nitro-2-pyridinyl)-)
- 1033202-38-8(5-Bromo-N-cyclohexyl-3-nitropyridin-2-amine)
- 954228-62-7(5-Bromo-N-isopropyl-3-nitropyridin-2-amine)
- 1065074-93-2(2-Acetamido-3-bromo-5-nitropyridine)
- 1010422-24-8(5-Bromo-2-cyclopropylamino-3-nitropyridine)
- 26820-37-1(5-Bromo-N-ethyl-3-nitropyridin-2-amine)